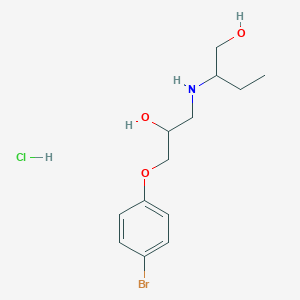

2-((3-(4-Bromophenoxy)-2-hydroxypropyl)amino)butan-1-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains functional groups such as bromophenoxy, hydroxypropyl, and amino butanol. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the bromine atom, a heavy halogen, could significantly influence the compound’s overall shape and properties .Chemical Reactions Analysis

In general, compounds with these functional groups can undergo a variety of chemical reactions. For example, the bromophenoxy group might undergo nucleophilic aromatic substitution reactions, while the amino group could participate in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom might increase the compound’s density and boiling point, while the presence of the hydroxy and amino groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Chemical Characterization

A study focused on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents, where a similar compound was synthesized and characterized by elemental analysis, IR, 1H NMR, and mass spectral analysis. This research is essential for developing new antimicrobial agents (K. DORASWAMY & P. Ramana, 2013).

Another significant contribution to the field is the synthesis and properties of protic hydroxylic ionic liquids with two types of basic centers in their composition, showcasing the versatility of similar compounds in creating ionic liquids with high conductivity and low glass transition temperatures (V. Shevchenko et al., 2017).

Research on the application of ionic liquid halide nucleophilicity for the cleavage of ethers offers a green protocol for regenerating phenols from ethers, highlighting the environmental benefits of using ionic liquids in synthetic chemistry (Shanthaveerappa K. Boovanahalli et al., 2004).

Advanced Materials and Applications

A study on the synthesis of new (arylcarbonyloxy)aminopropanol derivatives and the determination of their physico-chemical properties aimed at potential beta-blockers, further emphasizing the importance of understanding the chemical properties of these compounds for pharmaceutical applications (Jan Tengler et al., 2013).

The enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives , which are β-analogues of aromatic amino acids, showcases the potential of such compounds in synthesizing amino acid derivatives with specific chiral configurations, crucial for developing drugs with targeted actions (E. Arvanitis et al., 1998).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[[3-(4-bromophenoxy)-2-hydroxypropyl]amino]butan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrNO3.ClH/c1-2-11(8-16)15-7-12(17)9-18-13-5-3-10(14)4-6-13;/h3-6,11-12,15-17H,2,7-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQYEISRDJITMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC(COC1=CC=C(C=C1)Br)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2601545.png)

![3-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2601547.png)

![2-(2-fluorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2601549.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzamide](/img/structure/B2601556.png)

![N-(2-chloro-6-methylphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2601561.png)

![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2601562.png)

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2601567.png)